molecular formula C6H11N B1602253 Dicyclopropylamine CAS No. 73121-95-6

Dicyclopropylamine

Cat. No. B1602253
CAS RN: 73121-95-6
M. Wt: 97.16 g/mol
InChI Key: JKWKFBUUNGGYBP-UHFFFAOYSA-N
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Description

Synthesis Analysis

DCA can be synthesized through various methods. One common approach involves the reduction of N-nitrosodicyclopropylamine using LiAlH₄ (Scheme 1) . Additionally, recent work has reported an improved procedure for the multigram-scale synthesis of cyclopropylamine .

Scientific Research Applications

Synthesis and Chemical Properties

  • Scalable and Efficient Synthesis Methods : The synthesis of Dicyclopropylamine (DCPA) poses challenges due to its chemical instability and high aqueous solubility. However, strategies have been developed to produce DCPA with high purity and cost efficiency. These methods include chemo-selective, Pd-catalyzed deallylation reactions and efficient reductive amination protocols (Chen et al., 2011).
  • Development of High-Quality DCPA Hydrochloride : A robust process for the preparation of high-quality dicyclopropylamine HCl salt has been established, addressing challenges in previous synthetic approaches. This involves an oxygen-mediated Chan–Lam coupling process and optimized p-nosyl deprotection (Mudryk et al., 2014).

Biomedical Research

  • Exploration in Nerve Cell Apoptosis : Dicyclopropylamine derivatives, such as Trans-2-phenylcyclopropylamine, have been studied in zebrafish models for their role in nerve cell apoptosis through inhibition of LSD1 demethylase activity and p53-dependent signaling pathways (Zhang Jie et al., 2009).
  • Inhibition of Bacterial Growth : Studies have shown that dicyclohexylamine, a related compound, can inhibit the growth of various bacterial strains by affecting spermidine synthase activity. This inhibition is reversible with the addition of spermidine to the medium (Mattila et al., 1984).

Agricultural Research

  • Control of Superficial Scald in Apples : Research on the control of superficial scald in apples has involved the use of diphenylamine (DPA) and 1-methylcyclopropene (1-MCP), compounds related to dicyclopropylamine. The timing of treatments and their effects on apple quality have been studied in detail (Jung & Watkins, 2008).

Future Directions

: Shestakova, A. N., & Kuznetsova, M. A. (2020). Synthesis of Di-, Tri- and Tetracyclopropylhydrazines. ChemComm, 56(5), 748–751. DOI: 10.1039/x0xx00000x : Improved procedure for the multigram scale synthesis of cyclopropylhydrazine. (2018). ChemComm. DOI: 10.1039/x0xx00000x

properties

IUPAC Name

N-cyclopropylcyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-5(1)7-6-3-4-6/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWKFBUUNGGYBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50573113
Record name N-Cyclopropylcyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dicyclopropylamine

CAS RN

73121-95-6
Record name N-Cyclopropylcyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73121-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropylcyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50573113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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